2-Ethoxy-1-(pent-4-en-1-yl)pyrimidin-4(1H)-one is a pyrimidine derivative characterized by the presence of an ethoxy group and a pent-4-en-1-yl substituent. The compound exhibits a molecular formula of and a molar mass of approximately 206.24 g/mol. Pyrimidines are known for their diverse biological activities, and the specific structure of this compound suggests potential applications in medicinal chemistry.
The reactivity of 2-Ethoxy-1-(pent-4-en-1-yl)pyrimidin-4(1H)-one can be attributed to its functional groups. Key reactions may include:
Pyrimidine derivatives, including 2-Ethoxy-1-(pent-4-en-1-yl)pyrimidin-4(1H)-one, have been studied for their biological activities. They may exhibit:
Synthesis of 2-Ethoxy-1-(pent-4-en-1-yl)pyrimidin-4(1H)-one can be achieved through various methods:
These methods often involve multi-step synthetic pathways that require careful optimization to maximize yield and purity.
2-Ethoxy-1-(pent-4-en-1-yl)pyrimidin-4(1H)-one has potential applications in:
Studies on the interactions of 2-Ethoxy-1-(pent-4-en-1-yl)pyrimidin-4(1H)-one with biological targets are essential for understanding its mechanism of action. Potential areas of investigation include:
Such studies can provide insights into optimizing its pharmacological profile.
Several compounds share structural similarities with 2-Ethoxy-1-(pent-4-en-1-yl)pyrimidin-4(1H)-one. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Ethoxy-pyrimidinone | Ethoxy group on pyrimidine | Simple structure, potential for broad biological activity |
| 5-Methylpyrimidinone | Methyl group at position 5 | Increased lipophilicity may enhance bioavailability |
| 6-Aminopyrimidinone | Amino group at position 6 | Enhanced interaction with biological targets due to basicity |
| 2-Ethoxy-N-(pyridinyl)acetamide | Ethoxy and acetamide groups | Potentially different pharmacokinetics due to acetamide |
| 4-Pentenoic acid derivative of pyrimidine | Pentenoic acid chain attached | Variations in solubility and reactivity due to carboxylic acid |
The uniqueness of 2-Ethoxy-1-(pent-4-en-1-yl)pyrimidin-4(1H)-one lies in its specific combination of an ethoxy substituent and a pentenyl chain, which may influence its biological activity and reactivity compared to other pyrimidine derivatives.